1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol
Description
This compound features a cyclobutanol core substituted with a methylaminomethyl group linked to an azetidine ring. The azetidine is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety.
Properties
IUPAC Name |
1-[[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-16-17-13-4-5-14(18-21(11)13)20-8-12(9-20)19(2)10-15(22)6-3-7-15/h4-5,12,22H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDZZTJRDCDPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4(CCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biological Activity
The compound 1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol represents a novel class of organic compounds with potential therapeutic applications. The biological activity of this compound is primarily attributed to its structural features, which include a cyclobutanol moiety and a triazolo-pyridazine derivative. This article reviews the current understanding of its biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₁₅N₅O |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related Mannich bases on various cancer cell lines. For instance, derivatives showed IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer cells (PC-3) . The mechanism of action is believed to involve DNA topoisomerase I inhibition and cellular glutathione alkylation.
Antibacterial and Antifungal Properties
The compound's structural components suggest potential antibacterial activity. Mannich bases have been reported to possess both antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit vital enzymatic functions in pathogens . In vitro studies are needed to establish the specific efficacy of this compound against various bacterial strains.
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Compounds similar to the one have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . The cyclobutanol moiety may contribute to these effects by modulating inflammatory pathways.
Case Study: Cytotoxicity Testing
A recent study evaluated the cytotoxicity of various derivatives of triazolo-pyridazine compounds using the MTT assay on human cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics. Specifically, the compound under review showed promising results in preliminary tests against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 μM.
Research Findings: Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with previous reports on similar structures where apoptosis was triggered via mitochondrial pathways . Further studies are required to elucidate the precise molecular mechanisms involved.
Scientific Research Applications
The compound exhibits a range of pharmacological activities similar to other triazolo derivatives. These activities include:
- Anticancer properties : Analogous compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial effects : The triazolo scaffold is known for its ability to combat various microbial infections.
- Anti-inflammatory and analgesic effects : Compounds with similar structures have been studied for their ability to reduce inflammation and pain.
Pharmaceutical Development
The compound is being investigated for its potential as a drug candidate in treating various diseases. Research indicates that derivatives can inhibit specific targets implicated in cancer and inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that similar compounds can significantly affect cell viability and induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 50 | Significant reduction in proliferation |
| MDA-MB-231 (Breast Cancer) | 30 | Increased apoptosis rates |
These findings suggest that the compound may be effective in developing treatments for lung and breast cancers .
Antimicrobial Research
The antimicrobial properties of the compound are being explored, particularly against resistant strains of bacteria. Similar triazolo derivatives have shown promising results in inhibiting bacterial growth .
Case Study 1: Cancer Treatment
A study involving xenograft models demonstrated that triazolo derivatives significantly reduced tumor growth by inhibiting pathways associated with c-Met signaling. This resulted in decreased tumor size and improved survival rates among treated subjects.
Case Study 2: Metabolic Disorders
Research has indicated that the compound may influence glucose metabolism and insulin sensitivity, suggesting potential applications in managing diabetes and obesity-related conditions .
Chemical Reactions Analysis
Triazolo[4,3-b]pyridazine Core Formation
The triazolo[4,3-b]pyridazine moiety is a critical heterocyclic component. Synthesis typically involves:
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Oxidative cyclization of hydrazine derivatives with diketones under acidic conditions .
-
Coupling reactions to introduce the methyl group at the 3-position. For example, selective alkylation or substitution steps may be employed, analogous to methods used in kinase inhibitor syntheses .
| Reaction | Reagents/Conditions | Key Step |
|---|---|---|
| Oxidative cyclization | Hydrazine derivative + diketone, H⁺ | Formation of fused heterocycle |
| Methylation | CH₃X (e.g., methyl iodide), base | Introduction of methyl substituent |
Cyclobutan-1-ol Formation
While direct literature on cyclobutan-1-ol synthesis is limited, analogous methods for strained rings may apply:
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Oxidation of cyclobutane derivatives (e.g., epoxide ring-opening followed by hydrolysis).
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Ring-closing metathesis to form the cyclobutane backbone, followed by hydroxyl group introduction .
| Method | Reagents | Outcome |
|---|---|---|
| Oxidation of cyclobutane | Oxidizing agent (e.g., KMnO₄) | Cyclobutan-1-ol formation |
| Ring-closing metathesis | Ruthenium catalyst, diene | Cyclobutane ring formation |
Coupling Reactions
The methylamino linkage connecting the azetidine to cyclobutan-1-ol likely involves:
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Nucleophilic substitution (e.g., mesylation followed by amine displacement) .
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Reductive amination to form the amine bond.
| Reaction | Reagents/Conditions | Key Step |
|---|---|---|
| Nucleophilic substitution | Methanesulfonyl chloride, amine | Amide bond formation |
| Reductive amination | Amine + ketone/aldehyde, reducing agent | Secondary amine formation |
Reaction Mechanism Highlights
-
Triazolo[4,3-b]pyridazine Core : Oxidative cyclization proceeds via hydrazine attack on a diketone, forming a six-membered intermediate, which undergoes further cyclization to the fused heterocycle .
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Azetidine Ring Formation : Strain-release homologation involves β-hydride elimination from a titanacyclopropane intermediate, leading to the four-membered ring .
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Coupling Steps : Mesylation activates the azetidine for nucleophilic displacement by the cyclobutan-1-ol-derived amine, forming the methylamino bridge .
Challenges and Considerations
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Ring strain : Both azetidine and cyclobutane rings require careful control of reaction conditions to avoid ring-opening.
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Regioselectivity : Coupling reactions must ensure precise placement of substituents on the triazolo[4,3-b]pyridazine core.
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Purity : Multi-step syntheses demand rigorous purification to isolate the final compound.
Research Findings and Trends
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Synthetic Flexibility : The triazolo[4,3-b]pyridazine core is a versatile scaffold, enabling diverse substitution patterns via standard alkylation or coupling methods .
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Biological Relevance : Related compounds with triazolo[4,3-b]pyridazine motifs show kinase inhibitory activity, suggesting potential therapeutic applications .
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Scalability : Continuous flow chemistry or high-throughput screening may optimize yields for industrial production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including cyclobutanol cores, heterocyclic substituents, or aminoalkyl linkages. Key differences in substituents and their implications are highlighted.
Structural and Physicochemical Comparisons
Functional Group Analysis
- Triazolopyridazine vs.
- Azetidine vs. Cyclopropane : Azetidine’s 4-membered ring introduces conformational rigidity, which may improve target binding but reduce solubility compared to cyclopropane-containing analogs .
- Methylaminomethyl vs. Ethylamine: The methylaminomethyl group in the target may provide a balance between solubility and steric effects, whereas ethylamine () prioritizes solubility at the expense of bulk .
Research Implications and Gaps
While the target compound’s structure is promising for drug discovery, the absence of pharmacological or safety data in the evidence limits direct comparisons. Future studies should prioritize:
ADME Profiling: Assess solubility, permeability, and metabolic stability relative to simpler cyclobutanols (e.g., –8).
Target Engagement: Evaluate binding affinity to kinases or GPCRs, leveraging known activities of triazolopyridazine derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
